molecular formula C15H15O4P B14329479 Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate CAS No. 108816-91-7

Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate

Katalognummer: B14329479
CAS-Nummer: 108816-91-7
Molekulargewicht: 290.25 g/mol
InChI-Schlüssel: ABUYVRXUOLHCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate typically involves the reaction of biphenyl-4-carboxylic acid with dimethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of an intermediate ester, which then undergoes phosphonylation to yield the desired product .

Industrial Production Methods: Industrial production of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers.

Wirkmechanismus

The mechanism of action of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The biphenyl moiety allows for strong hydrophobic interactions, while the phosphonate group can form hydrogen bonds and ionic interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler phosphonates .

Eigenschaften

CAS-Nummer

108816-91-7

Molekularformel

C15H15O4P

Molekulargewicht

290.25 g/mol

IUPAC-Name

dimethoxyphosphoryl-(4-phenylphenyl)methanone

InChI

InChI=1S/C15H15O4P/c1-18-20(17,19-2)15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI-Schlüssel

ABUYVRXUOLHCFD-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.